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Compound of Interest

Compound Name:
(2,4,6-

Trifluorophenyl)methanamine

Cat. No.: B1303332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key

chemical intermediate, 2,4,6-Trifluorobenzylamine. The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings, particularly in the synthesis of pharmaceutical agents. This

document outlines typical spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with detailed

experimental protocols for acquiring such data.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis

of 2,4,6-Trifluorobenzylamine. This data is compiled based on established values for analogous

compounds and typical results obtained from the analytical techniques described.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus Solvent

Chemical

Shift (δ) /

ppm

Multiplicity

Coupling

Constant (J)

/ Hz

Assignment

¹H CDCl₃ ~3.9 s - -CH₂-

¹H CDCl₃ ~6.7 t ~8.5 Ar-H

¹H CDCl₃ ~1.6 br s - -NH₂

¹³C CDCl₃ ~162 (ddd) ddd

J_CF ≈ 245,

J_CF ≈ 15,

J_CF ≈ 8

C2, C6

¹³C CDCl₃ ~160 (dt) dt
J_CF ≈ 250,

J_CF ≈ 15
C4

¹³C CDCl₃ ~112 (t) t J_CCF ≈ 25 C1

¹³C CDCl₃ ~98 (t) t J_CCF ≈ 28 C3, C5

¹³C CDCl₃ ~35 t J_CH ≈ 5 -CH₂-

¹⁹F CDCl₃ ~ -110 m - F2, F6

¹⁹F CDCl₃ ~ -115 t ~8.5 F4

Table 2: Infrared (IR) Spectroscopy Data

**Wavenumber (cm⁻¹) ** Intensity Assignment

~3400-3300 Medium, Sharp (doublet) N-H stretch (primary amine)

~3100-3000 Medium C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (aliphatic)

~1630 Strong N-H bend (scissoring)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1250-1000 Strong C-F stretch

~850 Strong C-H bend (out-of-plane)
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Table 3: Mass Spectrometry (MS) Data

Technique Parameter Value Assignment

Electrospray

Ionization (ESI)
[M+H]⁺ 162.05

Protonated molecular

ion

Electron Ionization

(EI)
Molecular Ion (M⁺) 161.05 Molecular ion

Electron Ionization

(EI)
Major Fragments 145, 133, 114

[M-NH₂]⁺, [M-

CH₂NH₂]⁺, [C₆H₂F₃]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are designed to yield high-quality, reproducible data for 2,4,6-Trifluorobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2,4,6-Trifluorobenzylamine was dissolved in

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 400 MHz NMR

spectrometer.

¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were

accumulated.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a

relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

¹⁹F NMR Acquisition: Fluorine-19 NMR spectra were recorded with a spectral width of 50

ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A total of 64

scans were accumulated.
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Data Processing: All spectra were Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the internal TMS standard (0.00 ppm for ¹H

and ¹³C NMR) or an external standard for ¹⁹F NMR.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat 2,4,6-Trifluorobenzylamine was prepared between

two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean KBr plates was recorded and automatically subtracted from the

sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the final

infrared spectrum.

Mass Spectrometry (MS)
Sample Preparation: For Electrospray Ionization (ESI), a dilute solution of 2,4,6-

Trifluorobenzylamine was prepared in a 1:1 (v/v) mixture of methanol and water with 0.1%

formic acid. For Electron Ionization (EI), the neat liquid was introduced directly into the ion

source.

Instrumentation: A high-resolution mass spectrometer equipped with both ESI and EI

sources was used.

ESI-MS Acquisition: The sample solution was introduced into the ESI source at a flow rate of

10 µL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge

(m/z) range of 50-500.

EI-MS Acquisition: The sample was introduced into the EI source, and the mass spectrum

was recorded over an m/z range of 20-300 with an electron energy of 70 eV.
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Data Processing: The acquired mass spectra were analyzed to determine the m/z values of

the molecular ion and major fragment ions.

Visualization of the Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of 2,4,6-Trifluorobenzylamine

is depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 2,4,6-Trifluorobenzylamine.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Trifluorobenzylamine: A
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[https://www.benchchem.com/product/b1303332#spectroscopic-data-of-2-4-6-
trifluorobenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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